Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate
Description
Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate (CAS 2641-40-9), also known as cholesteryl anthracene-9-carboxylate, is a sterol ester formed by the conjugation of cholesterol with 9-anthracenecarboxylic acid. Its molecular formula is C₄₂H₅₄O₂ (molecular weight: 590.88 g/mol) . The compound features a cholesterol backbone esterified to a polycyclic aromatic anthracene moiety, which confers unique photophysical and chemical properties.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWOPYZVAWWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steglich Esterification
The Steglich esterification method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate 9-anthracenecarboxylic acid for reaction with cholesterol. This approach avoids the need to isolate reactive intermediates like acid chlorides.
Procedure :
- Activation : 9-Anthracenecarboxylic acid is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). DCC is added to form an O-acylisourea intermediate, with DMAP catalyzing the reaction.
- Coupling : Cholesterol is introduced to the activated acid, and the mixture is stirred under nitrogen at room temperature for 12–24 hours.
- Workup : The byproduct dicyclohexylurea (DCU) is removed via filtration, and the product is purified using column chromatography.
Advantages :
- Mild reaction conditions (ambient temperature).
- High functional group tolerance.
Limitations :
Acid Chloride Method
This method involves synthesizing 9-anthracenecarbonyl chloride prior to esterification with cholesterol.
Procedure :
- Chlorination : 9-Anthracenecarboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to form the acyl chloride. Excess reagent is evaporated under vacuum.
- Esterification : The acyl chloride is dissolved in DCM, and cholesterol is added with pyridine as a base to neutralize HCl. The reaction proceeds at 0–5°C to minimize side reactions.
- Purification : The crude product is washed with dilute HCl and sodium bicarbonate, followed by recrystallization from ethanol.
Advantages :
- High reaction efficiency.
- Suitable for large-scale synthesis.
Limitations :
- Acyl chlorides are moisture-sensitive.
- Requires strict temperature control.
Reaction Optimization and Conditions
Solvent Selection
Polar aprotic solvents like DCM and THF are preferred due to their ability to dissolve both cholesterol and anthracene derivatives. Nonpolar solvents (e.g., toluene) result in slower reaction rates due to poor solubility of the polar intermediates.
Catalysts and Reagents
- DMAP : Accelerates the Steglich reaction by stabilizing the transition state.
- Pyridine : Essential for scavenging HCl in the acid chloride method.
Analytical Characterization
Spectroscopic Techniques
Chromatographic Analysis
Comparative Analysis of Synthetic Routes
| Parameter | Steglich Esterification | Acid Chloride Method |
|---|---|---|
| Yield | 65–75% | 70–85% |
| Reaction Time | 12–24 hours | 4–6 hours |
| Byproducts | DCU | HCl |
| Scalability | Moderate | High |
The acid chloride method offers higher yields and faster kinetics, while Steglich esterification is preferable for acid-sensitive substrates.
Challenges and Limitations
- Steric Hindrance : The anthracene group slows reaction kinetics, necessitating excess reagents or prolonged reaction times.
- Purification : Column chromatography is often required to separate unreacted cholesterol, reducing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol and carboxylic acid.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the original alcohol and carboxylic acid.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential role in cell membrane studies due to its cholesterol backbone.
Medicine: Explored for its potential use in drug delivery systems and as a probe in fluorescence studies.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate involves its interaction with various molecular targets. The cholesterol backbone allows it to integrate into cell membranes, potentially affecting membrane fluidity and function. The anthracene moiety can participate in fluorescence resonance energy transfer (FRET) studies, making it useful as a probe in biochemical assays .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate with analogous cholesteryl esters:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Esterified Acid Type | Key Structural Features |
|---|---|---|---|---|---|
| Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate | 2641-40-9 | C₄₂H₅₄O₂ | 590.88 | Aromatic (anthracene) | Bulky aromatic group; extended conjugation |
| Cholest-5-en-3-ol (3β)-, 9-octadecenoate (cholesteryl oleate) | 303-43-5 | C₄₅H₇₈O₂ | 651.10 | Aliphatic, unsaturated | Long unsaturated fatty acid chain (C18:1) |
| Cholest-5-en-3-ol (3β)-, decanedioate (cholesteryl sebacate) | 23394-16-3 | C₅₄H₉₂O₄ | 829.32 | Aliphatic, dicarboxylic | Two cholesterol units linked via sebacic acid |
| Cholesteryl erucate | 24516-39-0 | C₄₉H₈₆O₂ | 707.21 | Aliphatic, long-chain (C22:1) | Very long unsaturated chain |
| Cholesteryl phenylacetate | 33998-26-4 | C₃₅H₆₀O₂ | 512.86 | Aromatic (phenyl) | Smaller aromatic group compared to anthracene |
Physicochemical Properties
- Solubility: The anthracene derivative exhibits lower solubility in nonpolar solvents compared to aliphatic esters (e.g., cholesteryl oleate) due to its bulky aromatic group .
- Thermal Stability : The extended conjugation in the anthracene moiety may increase thermal stability compared to aliphatic esters, which decompose at lower temperatures .
- Photophysical Properties : The anthracene group enables fluorescence and UV absorption, making it useful in imaging and photodynamic therapy—a feature absent in aliphatic esters .
Biological Activity
Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate, also known as cholesteryl 9-anthracenecarboxylate, is a cholesterol derivative that has garnered attention for its unique properties and potential biological applications. This compound is particularly noted for its interaction with cholesteryl ester transfer proteins (CETP), which play a critical role in cholesterol homeostasis.
Chemical Structure and Properties
Cholesteryl 9-anthracenecarboxylate is characterized by its cholesteryl backbone linked to an anthracene moiety, which imparts fluorescent properties. The compound exhibits strong absorption and emission characteristics in the visible spectrum, making it suitable for various scientific applications, including fluorescence microscopy and spectroscopy.
Chemical Formula: C₃₁H₃₉O₂
Molecular Weight: 469.63 g/mol
CAS Number: 2641-40-9
The primary mechanism of action for cholesteryl 9-anthracenecarboxylate involves its interaction with CETP. This interaction facilitates the transfer of cholesteryl esters among lipoproteins, influencing lipid metabolism and cholesterol distribution within biological systems.
Target Interaction
- Target Protein: Cholesteryl Ester Transfer Proteins (CETP)
- Interaction Type: Charge-assisted hydrogen bonding
Biological Activity
Cholesteryl 9-anthracenecarboxylate exhibits several biological activities that are relevant in both research and therapeutic contexts:
-
Cholesterol Homeostasis:
- The compound influences cholesterol synthesis through the mevalonate pathway, affecting overall lipid metabolism.
-
Fluorescent Probes:
- Due to its strong fluorescence properties, it is utilized as a fluorescent probe in various biochemical assays, allowing researchers to study membrane dynamics and cholesterol metabolism in real-time.
- Potential Therapeutic Applications:
Study on Cholesterol Transfer
In a study examining the effects of cholesteryl 9-anthracenecarboxylate on CETP activity, researchers observed that the compound significantly enhanced the transfer of cholesteryl esters between high-density lipoproteins (HDL) and low-density lipoproteins (LDL). This finding suggests a potential role for this compound in managing dyslipidemia and cardiovascular diseases.
Anticancer Activity
Research has demonstrated that similar anthracene derivatives possess anticancer properties. For instance, a systematic review highlighted new anthraquinone analogues developed as anticancer agents, showing significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells . The structural similarities to cholesteryl 9-anthracenecarboxylate suggest potential avenues for further exploration in cancer therapeutics.
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Cholesterol Homeostasis | Influences lipid metabolism via CETP interaction |
| Fluorescent Probe | Used in biochemical assays for studying membrane dynamics |
| Anticancer Potential | Similar compounds exhibit cytotoxicity against cancer cell lines |
| Research Applications | Applicable in studies related to cholesterol metabolism and drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
